molecular formula C18H16FN3O5S B2821708 3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 898405-74-8

3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2821708
CAS No.: 898405-74-8
M. Wt: 405.4
InChI Key: NSXJTNFTIAVOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone linked to a 1,3,4-oxadiazole ring substituted at position 5 with a 3-methoxyphenyl group. The sulfonyl moiety at position 3 of the propanamide chain is substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S/c1-26-14-4-2-3-12(11-14)17-21-22-18(27-17)20-16(23)9-10-28(24,25)15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJTNFTIAVOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sulfonyl chlorides, hydrazides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxadiazole ring may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl/Substituent Groups

The following table compares key structural and physicochemical properties of the target compound with analogues from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Evidence Source
Target Compound : 3-(4-Fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide C₁₉H₁₇FN₃O₆S 431.42 Not reported 4-Fluorobenzenesulfonyl; 3-methoxyphenyl-oxadiazole
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₄H₂₈N₄O₅S 500.57 Not reported Dipropylsulfamoyl; 3-methoxyphenyl-oxadiazole
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide C₂₁H₂₀N₄O₆S 480.47 Not reported Morpholinylsulfonyl; 3-methoxyphenyl-oxadiazole
3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide C₁₈H₁₆BrN₃O₃S 434.31 Not reported 2-Bromophenyl-oxadiazole; 2-methoxyphenyl-propanamide
N-(4-Chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₆H₁₃ClN₄O₂S 360.82 Not reported 4-Chlorophenyl-propanamide; pyridinyl-oxadiazole
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 135–136 4-Methylphenyl-oxadiazole; thiazol-2-yl-propanamide

Key Observations

Substituent Effects on Physicochemical Properties :

  • The 4-fluorobenzenesulfonyl group in the target compound contrasts with morpholinylsulfonyl () and dipropylsulfamoyl (), which are bulkier and may reduce membrane permeability.
  • The 3-methoxyphenyl group on the oxadiazole ring is shared with compounds in , but analogues with 4-methylphenyl () or 2-bromophenyl () show higher melting points, suggesting stronger crystalline packing.

Electronic and Steric Considerations: Fluorine’s electronegativity in the target compound may enhance hydrogen bonding compared to chlorophenyl () or bromophenyl () derivatives.

Q & A

Basic: What are the key synthesis strategies for 3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting a propanamide precursor with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate via dehydration using POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole ring .

Coupling Reactions : Linking the oxadiazole moiety to the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .

Purification : Techniques like column chromatography or recrystallization ensure >95% purity .

Key Considerations : Optimize pH and temperature to avoid hydrolysis of the sulfonyl group .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Analytical techniques include:

Method Purpose Key Peaks/Data
¹H/¹³C-NMR Confirm substituent positionsSulfonyl (δ 7.8–8.2 ppm), oxadiazole (δ 8.5–9.0 ppm)
IR Spectroscopy Identify functional groupsSulfonyl S=O (~1350 cm⁻¹), amide C=O (~1650 cm⁻¹)
Mass Spectrometry Verify molecular weight[M+H]⁺ matching theoretical mass (±1 Da)
Elemental Analysis Validate purityC, H, N within 0.3% of calculated values

Advanced: How can reaction conditions be optimized to improve yield during oxadiazole ring formation?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
  • Solvent Selection : Use anhydrous DMF or THF to minimize side reactions .
  • Temperature Gradients : Perform controlled heating (80–100°C) to balance reaction rate and decomposition .
  • Real-Time Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .

Note : Yields >70% are achievable with optimized POCl₃ stoichiometry (1.2–1.5 equiv) .

Advanced: What structural features correlate with its biological activity in SAR studies?

Methodological Answer:
Key SAR insights from analogous compounds:

Substituent Effect on Activity Source
4-Fluorobenzenesulfonyl Enhances target binding via hydrophobic interactions
3-Methoxyphenyl (Oxadiazole) Improves solubility and π-π stacking
Propanamide Linker Balances rigidity and conformational flexibility for enzyme inhibition

Experimental Validation : Replace the 4-fluoro group with Cl or NO₂ to assess potency changes in enzyme assays (e.g., urease or alkaline phosphatase) .

Advanced: How can computational docking guide the design of derivatives targeting specific enzymes?

Methodological Answer:

Protein Preparation : Retrieve target enzyme structures (e.g., PDB ID) and optimize hydrogen bonding networks using UCSF Chimera .

Ligand Docking : Use AutoDock Vina to predict binding poses, focusing on sulfonyl and oxadiazole interactions with active-site residues .

MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and identify critical residues .

Free Energy Calculations : Apply MM-PBSA to rank derivatives by ΔG binding .

Case Study : Derivatives with extended propanamide chains showed improved hydrophobic contact with urease in silico .

Advanced: How are reaction byproducts characterized and mitigated during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect sulfonic acid derivatives (common from sulfonylation) or oxadiazole ring-opened products .
  • Mitigation Strategies :
    • Add scavengers (e.g., molecular sieves) during sulfonylation to absorb HCl .
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of the methoxyphenyl group .

Quantification : HPLC with UV detection (λ = 254 nm) quantifies impurities to <0.5% .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Enzyme Inhibition : Spectrophotometric assays for urease (urea hydrolysis) or alkaline phosphatase (pNPP substrate) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ calculation) .

Controls : Include standard inhibitors (e.g., acetohydroxamic acid for urease) .

Advanced: How do in vivo pharmacokinetic studies address discrepancies in in vitro data?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • In Vivo Validation : Administer orally to rodents (10–50 mg/kg) and measure plasma half-life and tissue distribution .

Challenge : Poor oral bioavailability in analogs due to sulfonamide hydrolysis; address via prodrug design .

Advanced: What strategies elucidate synergistic effects when combined with other therapeutics?

Methodological Answer:

  • Combination Index (CI) : Calculate using CompuSyn software for dose-response matrices (e.g., with fluconazole or cisplatin) .
  • Mechanistic Studies : RNA-seq or proteomics to identify pathways altered by combination therapy .
  • In Vivo Synergy : Test in xenograft models with dual-agent dosing schedules .

Example : Synergy with β-lactams observed in MRSA models due to enhanced cell-wall disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.